Proscaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Proscaline can be synthesized through several synthetic routes. One common method involves the alkylation of 3,5-dimethoxy-4-hydroxybenzaldehyde with 1-bromopropane to form 3,5-dimethoxy-4-propoxybenzaldehyde. This intermediate is then subjected to reductive amination with nitromethane and a reducing agent such as sodium borohydride to yield 2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Proscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamines depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of phenethylamines and their derivatives.
Biology: Investigated for its effects on serotonin receptors and neural pathways.
Medicine: Explored for potential psychotherapeutic applications, including the treatment of depression and post-traumatic stress disorder.
Mechanism of Action
Proscaline exerts its effects primarily through interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction disrupts normal brain signaling, leading to altered perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed that this compound’s structure allows it to mimic the action of serotonin, a key neurotransmitter .
Comparison with Similar Compounds
Proscaline is structurally similar to several other compounds, including:
Mescaline: 3,4,5-trimethoxyphenethylamine, known for its use in traditional Native American rituals.
Isothis compound: 4-isopropoxy-3,5-dimethoxyphenethylamine, a synthetic analog of mescaline.
Escaline: 4-ethoxy-3,5-dimethoxyphenethylamine, another synthetic analog of mescaline
Uniqueness
This compound’s unique structural feature is the presence of a propoxy group at the 4-position of the phenyl ring, which distinguishes it from mescaline and its other analogs. This structural difference contributes to its distinct pharmacological profile and effects .
Biological Activity
Proscaline, a phenethylamine derivative closely related to mescaline, has garnered interest for its potential psychoactive properties and interactions with various neurotransmitter receptors. This article delves into the biological activity of this compound, examining its receptor interactions, behavioral effects, and pharmacological implications based on recent research findings.
This compound is characterized by its structural similarity to mescaline, with modifications that influence its binding affinity and activity at serotonergic receptors. The compound primarily interacts with the 5-HT (serotonin) receptor family, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of many psychedelics.
Receptor Interaction Profiles
Recent studies have explored the binding affinities of this compound at various receptors:
Receptor Type | Binding Affinity (Ki) | Comments |
---|---|---|
5-HT1A | Weak to Moderate | No significant preference noted |
5-HT2A | 150 - 12,000 nM | Higher affinity compared to 5-HT2C |
5-HT2C | Moderate | Similar to 5-HT1A in terms of binding |
TAAR1 | Moderate | Relevant for trace amine signaling |
D2 | Weak | Minimal interaction observed |
This compound exhibits weak to moderate affinity for these receptors, particularly showing a preference for the 5-HT2A receptor over others. This receptor's activation is crucial for the psychoactive effects associated with this compound and similar compounds .
Behavioral Effects in Animal Models
Behavioral assays have been instrumental in elucidating the effects of this compound. Studies utilizing head-twitch responses (HTR) in mice have demonstrated that this compound induces significant HTRs, a common indicator of hallucinogenic activity linked to 5-HT2A receptor activation.
Key Findings from Behavioral Studies
- Head-Twitch Response (HTR) : this compound was shown to produce dose-dependent head twitches in mice, correlating with its binding affinity at the 5-HT2A receptor.
- Comparative Potency : In comparative studies with other hallucinogens, this compound's potency was found to be consistent across different models, supporting its classification as a potent psychedelic .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound suggest that it undergoes metabolic processes similar to other phenethylamines. The presence of methoxy groups affects its metabolism and duration of action. Research indicates that this compound may exhibit a longer half-life compared to mescaline due to differences in metabolic pathways .
Anecdotal Evidence
Reports from users indicate that this compound may enhance creativity and focus during musical activities, drawing parallels to experiences reported with LSD. Users describe heightened clarity and a sense of connection during creative endeavors .
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLMSUAZVDUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192454 | |
Record name | Proscaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-78-0 | |
Record name | 3,5-Dimethoxy-4-propoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39201-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proscaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proscaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSCALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G781N5IO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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